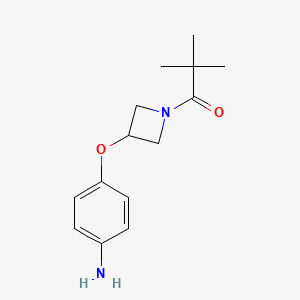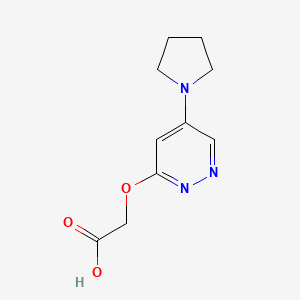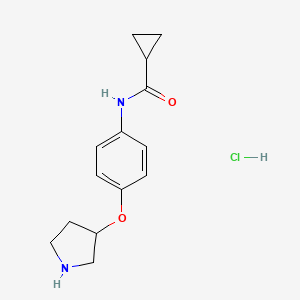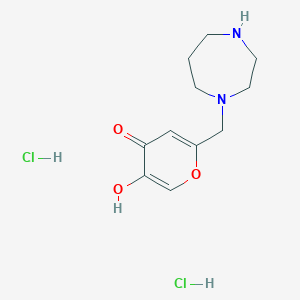
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one (hereafter referred to as “compound X”) is an organic compound with a wide range of potential scientific applications. It is a highly versatile compound that can be used in many different laboratory experiments and research projects. Compound X is a white crystalline solid with a molecular weight of 196.2 g/mol and a melting point of 95°C. It has a high solubility in water, making it a useful compound for aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Compound X has a wide range of potential applications in scientific research. It is a useful tool for studying the biochemical and physiological effects of drugs and other compounds. It can also be used to study the effects of compounds on cells and organisms, as well as to investigate the mechanism of action of drugs and other compounds. Compound X can also be used to study the pharmacokinetics and pharmacodynamics of compounds, as well as their interactions with other compounds.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed that it may act as an agonist or antagonist at certain receptors, such as the serotonin receptor. It may also act as an inhibitor of certain enzymes, such as those involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are not fully understood. However, it has been shown to affect the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and to act as an agonist at the serotonin receptor. It has also been shown to affect the expression of certain genes, such as those involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in aqueous solutions. It also has a relatively low melting point, making it easy to handle and store. Furthermore, it is relatively stable and has a high purity level.
However, there are also some limitations to using compound X in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells and organisms.
Zukünftige Richtungen
There are many potential future directions for the use of compound X in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells and organisms. Additionally, further research could be conducted to identify potential applications for compound X in drug development and other areas. Finally, further research could be conducted to investigate the potential for using compound X in other laboratory experiments and research projects.
Eigenschaften
IUPAC Name |
1-[3-(4-aminophenoxy)azetidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQHKWRDHVSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine](/img/structure/B1473126.png)


![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B1473130.png)







